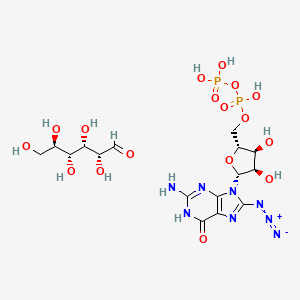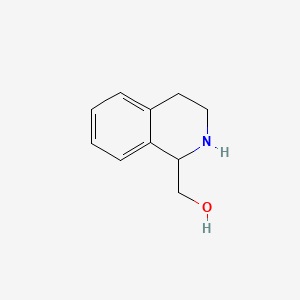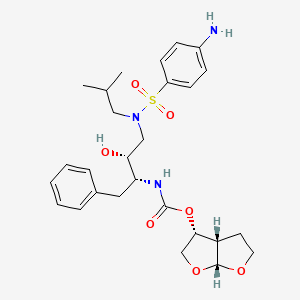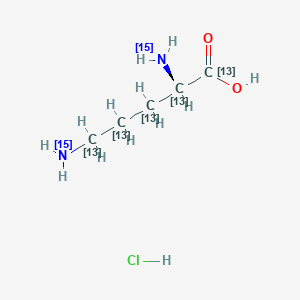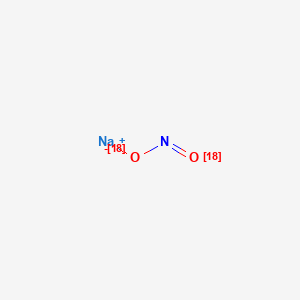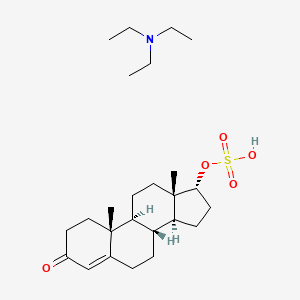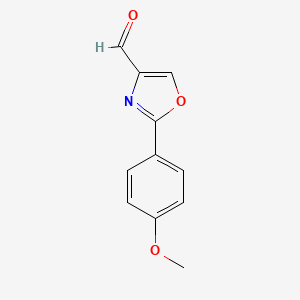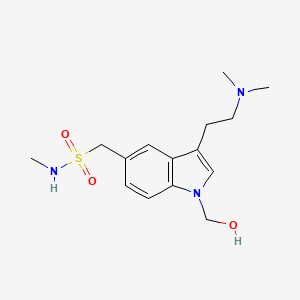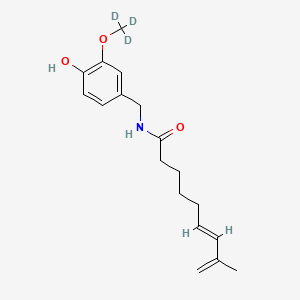
16,17-Dehydro Capsaicin-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
16,17-Dehydro Capsaicin-d3 is a deuterated analogue of 16,17-Dehydro Capsaicin, which is a dehydrogenated metabolite of Capsaicin. Capsaicin is the active component in chili peppers that gives them their characteristic heat. The deuterated form, this compound, is often used in scientific research due to its stability and ability to be tracked in various biochemical assays .
準備方法
The synthesis of 16,17-Dehydro Capsaicin-d3 involves the dehydrogenation of Capsaicin. The reaction typically requires specific conditions, including the use of deuterated reagents to introduce the deuterium atoms. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反応の分析
16,17-Dehydro Capsaicin-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used
科学的研究の応用
16,17-Dehydro Capsaicin-d3 is widely used in scientific research, including:
Chemistry: It serves as a reference standard in mass spectrometry and other analytical techniques.
Biology: It is used to study the metabolic pathways of capsaicinoids.
Medicine: Research on its potential therapeutic effects, such as pain relief and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals .
作用機序
The mechanism of action of 16,17-Dehydro Capsaicin-d3 involves its interaction with the transient receptor potential vanilloid 1 (TRPV1) receptor. This interaction leads to the activation of the receptor, resulting in the release of neurotransmitters that modulate pain and inflammation. The deuterated form allows for precise tracking and analysis in biochemical assays .
類似化合物との比較
16,17-Dehydro Capsaicin-d3 is unique due to its deuterated nature, which provides enhanced stability and traceability. Similar compounds include:
16,17-Dehydro Capsaicin: The non-deuterated form, which is less stable and harder to track.
Capsaicin: The parent compound, widely studied for its biological effects.
Dihydrocapsaicin: Another metabolite of Capsaicin with similar properties .
特性
IUPAC Name |
(6E)-N-[[4-hydroxy-3-(trideuteriomethoxy)phenyl]methyl]-8-methylnona-6,8-dienamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-14(2)8-6-4-5-7-9-18(21)19-13-15-10-11-16(20)17(12-15)22-3/h6,8,10-12,20H,1,4-5,7,9,13H2,2-3H3,(H,19,21)/b8-6+/i3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSIRKKJMETWUBA-HPFTVYJYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C=CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)CNC(=O)CCCC/C=C/C(=C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

